molecular formula C19H19N3O2 B14110750 N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14110750
M. Wt: 321.4 g/mol
InChI Key: QVHGIOVTJBGXJG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the phenyl groups and the carboxamide functionality. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(3,4-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-ethylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-11-4-7-18(23)15(8-11)16-10-17(22-21-16)19(24)20-14-6-5-12(2)13(3)9-14/h4-10,23H,1-3H3,(H,20,24)(H,21,22)

InChI Key

QVHGIOVTJBGXJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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